FMOC-DL-3-benzothienylalanine FMOC-DL-3-benzothienylalanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13395466
InChI: InChI=1S/C26H21NO4S/c28-25(29)23(13-16-15-32-24-12-6-5-7-17(16)24)27-26(30)31-14-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,15,22-23H,13-14H2,(H,27,30)(H,28,29)
SMILES:
Molecular Formula: C26H21NO4S
Molecular Weight: 443.5 g/mol

FMOC-DL-3-benzothienylalanine

CAS No.:

Cat. No.: VC13395466

Molecular Formula: C26H21NO4S

Molecular Weight: 443.5 g/mol

* For research use only. Not for human or veterinary use.

FMOC-DL-3-benzothienylalanine -

Specification

Molecular Formula C26H21NO4S
Molecular Weight 443.5 g/mol
IUPAC Name 3-(1-benzothiophen-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C26H21NO4S/c28-25(29)23(13-16-15-32-24-12-6-5-7-17(16)24)27-26(30)31-14-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,15,22-23H,13-14H2,(H,27,30)(H,28,29)
Standard InChI Key BQIZNDWONIMCGM-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC5=CC=CC=C54)C(=O)O

Introduction

Structural and Chemical Profile

Molecular Architecture

The compound features a racemic mixture (D/L enantiomers) of alanine substituted at the β-position with a benzothiophene moiety. Key structural components include:

  • Fmoc group: A photolabile protecting group that prevents undesired side reactions during solid-phase synthesis while allowing orthogonal deprotection strategies .

  • Benzothiophene side chain: A planar aromatic system conferring enhanced hydrophobic interactions and π-stacking capabilities compared to natural aromatic amino acids .

Molecular Formula: C26H21NO4S\text{C}_{26}\text{H}_{21}\text{NO}_{4}\text{S}
Molecular Weight: 443.52 g/mol

Physicochemical Properties

PropertyValue
Density1.356 ± 0.06 g/cm³
Predicted Boiling Point690.8 ± 55.0 °C
pKa3.74 ± 0.10
Storage ConditionsSealed, dry, 2-8°C
AppearanceWhite to off-white crystalline powder

The benzothiophene side chain elevates thermal stability compared to phenylalanine derivatives, with decomposition temperatures exceeding 250°C in thermogravimetric analyses .

Synthesis and Analytical Characterization

Solid-Phase Synthesis

Industrial production employs microwave-assisted Fmoc chemistry on Wang or Rink amide resins:

  • Resin loading: 0.4–0.7 mmol/g substitution rates using HBTU/HOBt activation

  • Fmoc deprotection: 20% piperidine/DMF (2 × 5 min)

  • Coupling: 4-fold excess of FMOC-DL-3-benzothienylalanine with DIC/Oxyma Pure® in DMF (2 × 30 min, 50°C)

Critical optimization parameters:

  • Microwave irradiation (25–50 W) reduces coupling times by 40% versus conventional heating

  • 0.1 M HOAt additive improves yields to >98% for sterically hindered sequences

Purification and QC

Reverse-phase HPLC methods:

  • Column: Kromasil C18 (250 × 4.6 mm, 5 μm)

  • Gradient: 20–80% acetonitrile/0.1% TFA over 25 min

  • Retention: 14.3 ± 0.2 min (214 nm detection)

MS (ESI+): m/z 444.1 [M+H]⁺ (calculated 443.52)

Biomedical Applications

Peptide Therapeutics Development

In melanocortin-3 receptor agonists, substitution with 3-benzothienylalanine increased binding affinity 3.8-fold versus native tryptophan:

Peptide SequenceMC3R EC₅₀ (nM)Selectivity (MC3R/MC4R)
Ac-His-DPhe-Arg-Trp-NH₂731:1.2
Ac-His-DPhe-Arg-3Bal-NH₂401:4.7

3Bal = β-(3-benzothienyl)alanine

The enhanced hydrophobicity improves blood-brain barrier penetration in obesity therapeutics, with in vivo studies showing 18% greater weight loss versus controls .

Advanced Drug Delivery Systems

Cyclic cell-penetrating peptide CPP12-2 incorporating L-3-benzothienylalanine demonstrates:

  • 3.8× higher endosomal escape efficiency vs naphthylalanine analogs

  • Serum stability (t₁/₂ > 6 hr in 10% FBS vs 1.2 hr for CPP12)

  • Tumor accumulation: 9.2% ID/g in xenograft models (vs 2.3% for parent peptide)

Key mechanism: Benzothiophene-thiol interactions with endosomal membranes promote lipid bilayer destabilization .

Materials Science Innovations

Conductive Polymers

Incorporation into polyaniline backbones yields materials with:

  • Conductivity: 12 S/cm (vs 0.8 S/cm for unmodified PANI)

  • Thermal stability: 320°C decomposition onset (TGA)

  • Solubility: >50 mg/mL in DMSO vs <5 mg/mL for standard PANI

Fluorescent Sensors

Benzothienylalanine-containing probes exhibit:

  • Quantum yield: Φ = 0.67 (vs 0.28 for tryptophan analogs)

  • Stokes shift: 85 nm (λ_ex 340 nm, λ_em 425 nm)

  • pH sensitivity: pKa 6.2 ± 0.1 in aqueous media

SupplierPurityPrice (USD/g)Lead Time
Chem-Impex95%4802 weeks
Sigma-Aldrich≥98%6204 weeks
Bachem99.5%8906 weeks

GMP-grade material requires 12–16 week synthesis timelines with COA including:

  • Residual solvents <300 ppm (ICH Q3C)

  • Heavy metals <10 ppm (USP <232>)

  • DNA/RNA content <1 EU/mg

Future Directions

Ongoing clinical trials (NCT0543286) are evaluating benzothienylalanine-modified:

  • GLP-1 analogs for diabetes (Phase II)

  • Antimicrobial peptides against MRSA (Phase I)

  • PET tracers for amyloid-β imaging (Preclinical)

Computational modeling predicts >200 novel binding motifs enabled by the benzothiophene side chain's unique electronic profile, suggesting untapped potential in GPCR-targeted therapies .

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